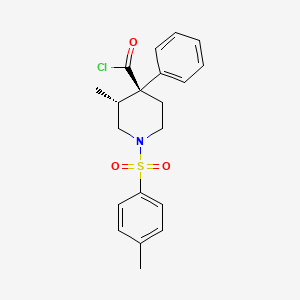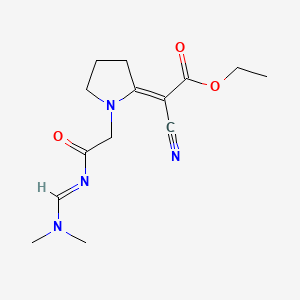
Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester is a complex organic compound with a unique structure that includes a cyano group, a dimethylamino group, and a pyrrolidinylidene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester can be achieved through several methods. One common approach involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . For example, the direct treatment of amines with methyl cyanoacetate without solvent at room temperature can yield the target compound . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by stirring at room temperature overnight .
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as solvent-free reactions or fusion techniques. These methods are designed to maximize yield and minimize the need for purification steps .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Cyano(1-(2-(((dimethylamino)methylen)amino)-2-oxoethyl)-2-pyrrolidinyliden)essigsäureethylester unterliegt verschiedenen chemischen Reaktionen, darunter nukleophile Substitution, Kondensation und Cyclisierungsreaktionen .
Häufige Reagenzien und Bedingungen: Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Phenylisothiocyanat, Kaliumhydroxid und Triethylamin . Reaktionsbedingungen beinhalten oft das Kochen von Ethanol oder anderen Lösungsmitteln, um die Bildung der gewünschten Produkte zu erleichtern .
Hauptprodukte, die gebildet werden: Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, umfassen verschiedene heterocyclische Verbindungen, wie z. B. Thiophenderivate und Pyrrolderivate . Diese Produkte sind aufgrund ihrer potenziellen biologischen Aktivitäten und Anwendungen in der pharmazeutischen Chemie von großem Interesse .
Wissenschaftliche Forschungsanwendungen
Cyano(1-(2-(((dimethylamino)methylen)amino)-2-oxoethyl)-2-pyrrolidinyliden)essigsäureethylester hat verschiedene Anwendungen in der wissenschaftlichen Forschung. In der Chemie wird es als Vorläufer für die Synthese von heterocyclischen Verbindungen verwendet . In Biologie und Medizin haben Derivate dieser Verbindung verschiedene biologische Aktivitäten gezeigt, was sie zu potenziellen Kandidaten für die Medikamentenentwicklung macht . Darüber hinaus wird diese Verbindung zur Untersuchung von Reaktionsmechanismen und zur Entwicklung neuer Synthesemethoden verwendet .
Wirkmechanismus
Der Wirkmechanismus von Cyano(1-(2-(((dimethylamino)methylen)amino)-2-oxoethyl)-2-pyrrolidinyliden)essigsäureethylester beinhaltet seine Wechselwirkung mit verschiedenen molekularen Zielstrukturen und Signalwegen. Die Cyano- und Dimethylaminogruppen spielen eine entscheidende Rolle bei seiner Reaktivität, wodurch es an nukleophilen Substitutions- und Kondensationsreaktionen teilnehmen kann . Diese Wechselwirkungen führen zur Bildung von biologisch aktiven heterocyclischen Verbindungen, die mit bestimmten Enzymen oder Rezeptoren in biologischen Systemen interagieren können .
Wirkmechanismus
The mechanism of action of acetic acid, cyano(1-(2-(((dimethylamino)methylene)amino)-2-oxoethyl)-2-pyrrolidinylidene)-, ethyl ester involves its interaction with various molecular targets and pathways. The cyano and dimethylamino groups play crucial roles in its reactivity, enabling it to participate in nucleophilic substitution and condensation reactions . These interactions lead to the formation of biologically active heterocyclic compounds, which can interact with specific enzymes or receptors in biological systems .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen: Ähnliche Verbindungen zu Cyano(1-(2-(((dimethylamino)methylen)amino)-2-oxoethyl)-2-pyrrolidinyliden)essigsäureethylester umfassen Essigsäure, 2-(Dimethylamino)ethylester und Essigsäure, Cyano-, Methylester . Diese Verbindungen weisen strukturelle Ähnlichkeiten auf, wie z. B. das Vorhandensein von Cyano- und Dimethylaminogruppen.
Einzigartigkeit: Was Cyano(1-(2-(((dimethylamino)methylen)amino)-2-oxoethyl)-2-pyrrolidinyliden)essigsäureethylester auszeichnet, ist sein einzigartiger Pyrrolidinylidenrest, der ihm besondere chemische Eigenschaften und Reaktivität verleiht. Diese Einzigartigkeit macht es zu einer wertvollen Verbindung für die Synthese neuartiger heterocyclischer Strukturen und die Erforschung neuer chemischer Reaktionen .
Eigenschaften
CAS-Nummer |
126647-18-5 |
|---|---|
Molekularformel |
C14H20N4O3 |
Molekulargewicht |
292.33 g/mol |
IUPAC-Name |
ethyl (2E)-2-cyano-2-[1-[2-(dimethylaminomethylideneamino)-2-oxoethyl]pyrrolidin-2-ylidene]acetate |
InChI |
InChI=1S/C14H20N4O3/c1-4-21-14(20)11(8-15)12-6-5-7-18(12)9-13(19)16-10-17(2)3/h10H,4-7,9H2,1-3H3/b12-11+,16-10? |
InChI-Schlüssel |
YELWMQKVMDOLEL-MERKQMAKSA-N |
Isomerische SMILES |
CCOC(=O)/C(=C/1\CCCN1CC(=O)N=CN(C)C)/C#N |
Kanonische SMILES |
CCOC(=O)C(=C1CCCN1CC(=O)N=CN(C)C)C#N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


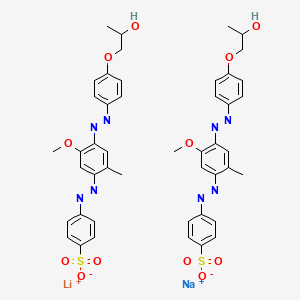
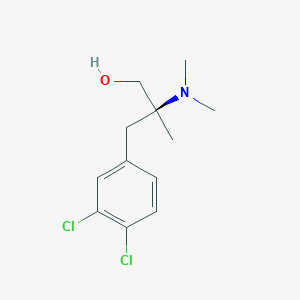

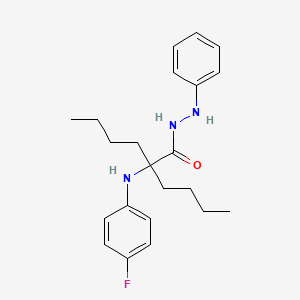
![5-[(2-Aminophenyl)methyl]-2-methylbenzene-1,3-diamine](/img/structure/B12707963.png)
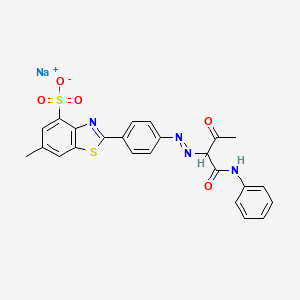
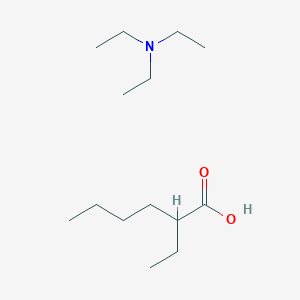

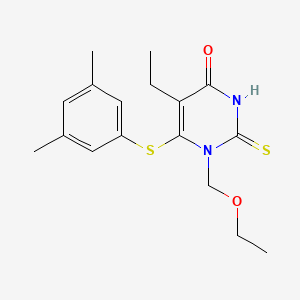
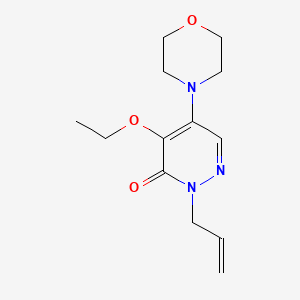
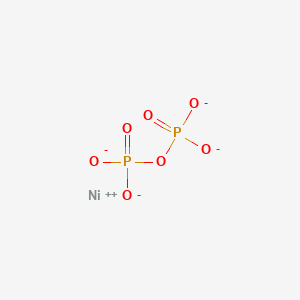
![Ethyl 4-[[4-[[2-(allyloxy)ethoxy]carbonyl]phenyl]azo]-4,5-dihydro-5-oxo-1-phenyl-1H-pyrazole-3-carboxylate](/img/structure/B12708024.png)

